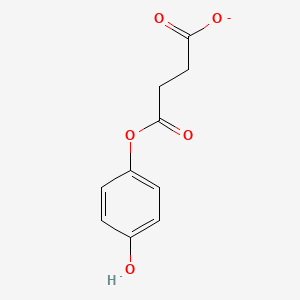

Mono(4-hydroxyphenyl) succinate

Description

Mono(4-hydroxyphenyl) succinate (CAS: 34428-26-7) is a succinic acid derivative where one carboxylic acid group forms an ester bond with a 4-hydroxyphenyl moiety. Its systematic IUPAC name is 4-(4-hydroxyphenoxy)-4-oxobutanoate, and it is synthesized via the reaction of succinic anhydride with 1,4-benzenediol, achieving a yield of ~87% . This compound is structurally characterized by a hydrophilic succinate backbone and a hydrophobic aromatic ring, enabling applications in polymer science, drug delivery, and microbial metabolism studies.

Properties

CAS No. |

34428-26-7 |

|---|---|

Molecular Formula |

C10H9O5- |

Molecular Weight |

209.17 g/mol |

IUPAC Name |

4-(4-hydroxyphenoxy)-4-oxobutanoate |

InChI |

InChI=1S/C10H10O5/c11-7-1-3-8(4-2-7)15-10(14)6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)/p-1 |

InChI Key |

WWNJFLXSWWIOGS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1O)OC(=O)CCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono(4-hydroxyphenyl) succinate can be synthesized through the esterification reaction between succinic acid and 4-hydroxyphenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also be employed to accelerate the esterification process. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Mono(4-hydroxyphenyl) succinate undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Mono(4-hydroxyphenyl) succinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties due to the presence of the phenolic group.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of mono(4-hydroxyphenyl) succinate involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which can influence the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis under acidic or basic conditions, releasing succinic acid and 4-hydroxyphenol, which can further participate in biological and chemical processes.

Comparison with Similar Compounds

(a) Mono-Methyl Succinate (CAS: 3878-55-5)

(b) Ethyl 4-Hydroxybutyl Succinate (CAS: 1244061-80-0)

- Structure : Ethyl ester with a hydroxybutyl side chain.

- Synthesis: Lower yield (12.2%) compared to mono(4-hydroxyphenyl) succinate .

- Application: Primarily used as a plasticizer, whereas the 4-hydroxyphenyl group in this compound enhances rigidity in biopolyesters .

4-Hydroxyphenyl Derivatives

(a) 3-(4-Hydroxyphenyl)propionic Acid

(b) N-(4-Hydroxyphenyl)maleimide

- Structure : Maleimide core with a 4-hydroxyphenyl substituent.

- Bioactivity: IC50 = 12.9 μM for monoacylglycerol lipase inhibition, demonstrating the pharmacological relevance of the 4-hydroxyphenyl group .

- Contrast : Maleimide’s electrophilic properties enable covalent bonding, unlike the ester linkage in succinate derivatives.

Functional Analogues in Pharmacology and Microbiology

Prodrugs and Salts

- Desvenlafaxine Succinate : A salt form of an antidepressant, where succinate enhances solubility. Pharmacokinetic data (Cmax = 100 ng/mL, AUC = 261 ng·hr/mL) highlight its role in improving drug absorption .

Microbial Metabolites

- Succinate and 3-(4-Hydroxyphenyl) Lactate: Both are gut microbiota metabolites linked to non-alcoholic fatty liver disease (NAFLD). Succinate promotes fibrosis, while 3-(4-hydroxyphenyl) lactate is associated with aromatic amino acid metabolism dysregulation .

Biological Activity

Mono(4-hydroxyphenyl) succinate is a compound that has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and its interaction with various biological pathways. This article delves into the biological activity of this compound, discussing its mechanisms, effects on health, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from succinic acid and 4-hydroxyphenol. Its molecular formula is CHO, and it features both a hydroxyl group and a succinate moiety, which contribute to its biological functions.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 194.18 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Hydroxyl, Ester |

Antioxidant Properties

The hydroxyl group in this compound is known for imparting antioxidant properties. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is significant as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Interaction with Succinate Receptor (SUCNR1)

Recent studies have identified the succinate receptor (SUCNR1) as a crucial player in mediating the effects of succinate derivatives. This compound has been shown to interact with SUCNR1, potentially influencing metabolic and inflammatory pathways. The receptor is expressed in various tissues, including the kidney, liver, and immune cells, suggesting that this compound may have systemic effects .

Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory properties by modulating SUCNR1 signaling pathways. This modulation can lead to a reduction in pro-inflammatory cytokines, which are implicated in conditions such as rheumatoid arthritis and cardiovascular diseases .

Study on Antioxidant Activity

A study conducted by researchers at the University of KwaZulu-Natal demonstrated that this compound effectively reduced oxidative stress markers in vitro. The findings indicated a significant decrease in malondialdehyde levels and an increase in antioxidant enzyme activities (superoxide dismutase and catalase) when cells were treated with this compound .

Clinical Implications

In clinical settings, the potential of this compound as an adjunct therapy for inflammatory diseases is being explored. A trial involving patients with chronic inflammatory conditions showed promising results where patients reported reduced symptoms following treatment with formulations containing this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.